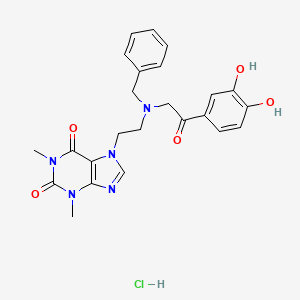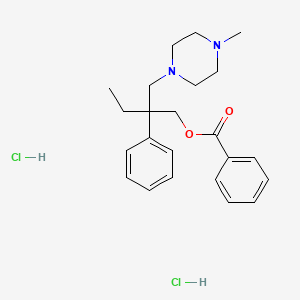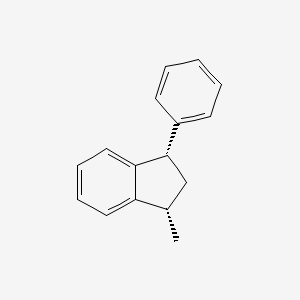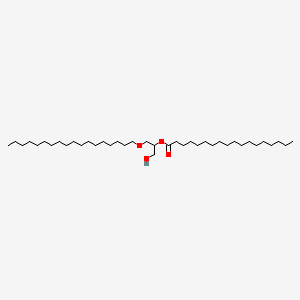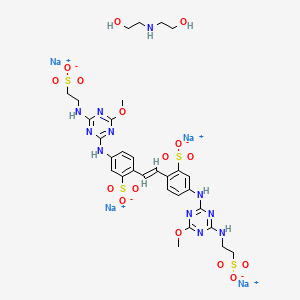
Einecs 285-889-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 285-889-5, also known as Spisulosine, is a marine-derived compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a sphingolipid analog isolated from the marine mollusk Spisula polynyma. This compound has shown promise in various fields, including cancer research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spisulosine involves several steps, starting from commercially available starting materials. The key steps include the formation of the sphingoid base backbone, followed by the introduction of the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Spisulosine is still in the research and development phase, with efforts focused on optimizing the synthetic routes to make the process more cost-effective and scalable. The use of biotechnological methods, such as fermentation and enzymatic synthesis, is also being explored to produce Spisulosine in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Spisulosine undergoes various chemical reactions, including:
Oxidation: Spisulosine can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on Spisulosine, potentially altering its biological properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups onto the Spisulosine molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Spisulosine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.
Major Products Formed
The major products formed from the reactions of Spisulosine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while substitution reactions may yield various substituted Spisulosine analogs.
Applications De Recherche Scientifique
Spisulosine has a wide range of scientific research applications, including:
Cancer Research: Spisulosine has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It is being studied for its effects on various types of cancer, including breast cancer and melanoma.
Drug Development: The unique properties of Spisulosine make it a valuable candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Biological Studies: Spisulosine is used in biological studies to understand its mechanism of action and its effects on cellular processes. It is also used as a tool to study sphingolipid metabolism and signaling pathways.
Industrial Applications:
Mécanisme D'action
The mechanism of action of Spisulosine involves its interaction with cellular membranes and sphingolipid metabolism. Spisulosine is known to disrupt the organization of lipid rafts in the cell membrane, leading to the activation of various signaling pathways. It induces apoptosis in cancer cells by activating stress-related pathways and inhibiting cell survival signals. The molecular targets of Spisulosine include sphingolipid-metabolizing enzymes and proteins involved in cell signaling and apoptosis.
Comparaison Avec Des Composés Similaires
Spisulosine is unique compared to other sphingolipid analogs due to its marine origin and specific structural features. Similar compounds include:
Fumonisin B1: A mycotoxin that inhibits sphingolipid biosynthesis but has different biological effects compared to Spisulosine.
Ceramide: A naturally occurring sphingolipid involved in cell signaling and apoptosis, but with a different mechanism of action.
Sphingosine-1-phosphate: A bioactive lipid that regulates various cellular processes, but with distinct signaling pathways compared to Spisulosine.
Propriétés
Numéro CAS |
85154-07-0 |
|---|---|
Formule moléculaire |
C30H37N11Na4O16S4 |
Poids moléculaire |
1027.9 g/mol |
Nom IUPAC |
tetrasodium;2-(2-hydroxyethylamino)ethanol;5-[[4-methoxy-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-methoxy-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H30N10O14S4.C4H11NO2.4Na/c1-49-25-33-21(27-9-11-51(37,38)39)31-23(35-25)29-17-7-5-15(19(13-17)53(43,44)45)3-4-16-6-8-18(14-20(16)54(46,47)48)30-24-32-22(34-26(36-24)50-2)28-10-12-52(40,41)42;6-3-1-5-2-4-7;;;;/h3-8,13-14H,9-12H2,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,27,29,31,33,35)(H2,28,30,32,34,36);5-7H,1-4H2;;;;/q;;4*+1/p-4/b4-3+;;;;; |
Clé InChI |
LTXAVLISBVEICB-XIOYJQOGSA-J |
SMILES isomérique |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCS(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCS(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCS(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCS(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


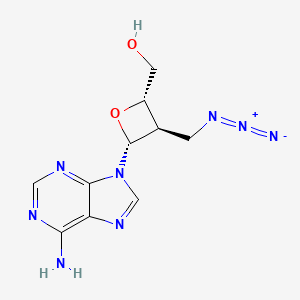
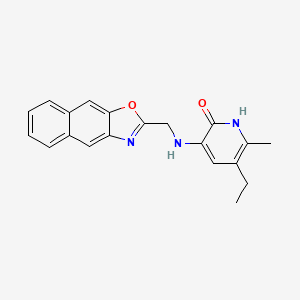
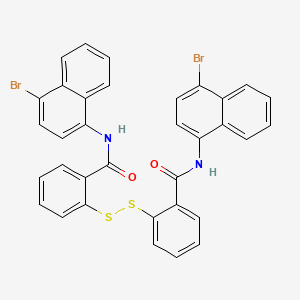
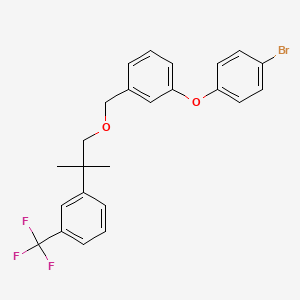
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)

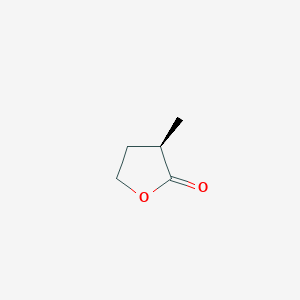


![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
